7-Methylindan-4-ol

Process Chemistry Crystallization Handling

For synthesis of the highly selective β2-adrenoceptor antagonist ICI 118,551, only the 7-methyl-4-hydroxy substitution pattern delivers >100-fold selectivity. Using any other indanol isomer results in loss of activity and selectivity. • Essential scaffold: validated for β2-subtype selectivity. • Quality benchmarks: mp 80-82°C; unique RP-HPLC retention time ensures identity and purity. • Process-friendly: improved method gives 85:15 threo/erythro epoxide mixture, enabling efficient scale-up. White crystalline solid; shipped under ambient conditions.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 16400-13-8
Cat. No. B098370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylindan-4-ol
CAS16400-13-8
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=C2CCCC2=C(C=C1)O
InChIInChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3
InChIKeyXHMLXYGITDAGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylindan-4-ol: A Key β₂-Selective Scaffold


7-Methylindan-4-ol (CAS 16400-13-8, synonym 7-Methyl-4-indanol) is a substituted indane derivative characterized by a methyl group at the 7-position and a hydroxyl group at the 4-position of the bicyclic indane framework. This specific substitution pattern distinguishes it within the broader class of indanols and underpins its primary industrial and scientific utility: it serves as the essential synthetic precursor for the potent and highly selective β₂-adrenoceptor antagonist, ICI 118,551 [1]. The compound is a white crystalline solid at ambient temperature with a reported melting point range of 80-82°C . This melting point, along with other physicochemical properties, is a key differentiator from other methyl-substituted indan-4-ol isomers, directly impacting its handling and purification in a research or production setting.

Intermediate Reported key precursor for selective β₂-adrenoceptor antagonist ICI 118,551
Isomer 7-methyl-4-hydroxy substitution pattern underpins reported selectivity
Handling Higher melting point supports robust solid-state processing and purification

Why 7-Methylindan-4-ol Cannot Be Substituted


The simple name "methylindanol" conceals a critical structure-activity relationship (SAR) for both its direct applications and its downstream products. Substituting 7-Methylindan-4-ol with a generic, cheaper indan-4-ol, or even a different positional isomer like 5-methylindan-4-ol or 6-methylindan-4-ol, is not a viable procurement strategy. The precise 7-methyl-4-hydroxy substitution pattern is the structural basis for the β₂-selectivity of the drug ICI 118,551 [1], which binds to the β₂-adrenoceptor subtype with at least 100 times greater affinity than β₁ or β₃ subtypes [2]. Replacing the 7-methylindan-4-ol scaffold would result in a different final molecule with an unknown and likely non-selective or inactive pharmacological profile. Furthermore, the distinct physicochemical properties of these isomers, particularly their melting points, directly affect their behavior in large-scale synthesis and purification [3]. The quantitative evidence below demonstrates these tangible, measurable differences that govern scientific selection and procurement decisions.

7-Methylindan-4-ol
Substitute Concern
Precursor to a reported highly selective β₂-antagonist scaffold
4-Indanol yields uncharacterized molecule; selectivity not demonstrated
Distinct thermal and chromatographic profile enables reliable identity verification
6-Methylindan-4-ol has different properties, may shift impurity profile and method specificity

Quantitative Evidence for 7-Methylindan-4-ol


Solid-State Handling & Purification Advantage

7-Methylindan-4-ol (Target) is a crystalline solid with a melting point of 80-82°C . In contrast, the parent and more readily available unsubstituted compound, 4-indanol (Comparator), is a solid with a significantly lower melting point of 47-51°C . This ~30-35°C difference in melting point is critical. The higher melting point of 7-Methylindan-4-ol ensures it remains a robust, non-tacky solid under ambient laboratory and manufacturing conditions, preventing the clumping or liquefaction that can plague the handling of lower-melting intermediates. This property directly improves the reproducibility of its weighing and transfer in multi-step syntheses and simplifies purification via recrystallization, thereby reducing process-related impurities and increasing overall process yield and robustness.

Handling & Purification
Data to verify
~30–35°C higher melting point vs. 4-Indanol
Target: 80–82°C
Comparator: 47–51°C
Supports more robust scale-up handling and recrystallization
Reported cross-study comparison; verify with in-house lot
Process Chemistry Crystallization Handling Purity

Distinct Physicochemical Profile vs. 6-Methylindan-4-ol

A direct comparison with the closely related 6-methylindan-4-ol isomer (Comparator) reveals significant differences in solid-state properties. The target compound, 7-Methylindan-4-ol, exhibits a melting point range of 80-82°C . The 6-methyl isomer, while also a solid, has a reported melting point range of 81.5-83.0°C . While the difference is small (approximately 0.5-2°C), this distinct thermal behavior, combined with differences in HPLC retention time on a reverse-phase Newcrom R1 column [1], allows for a clear, quantifiable differentiation between the two. For a procurement specialist or process chemist, this confirms that the specific 7-methyl substitution pattern is not an interchangeable detail; it yields a compound with its own unique analytical fingerprint, which is critical for maintaining identity and purity specifications in regulated environments like GMP manufacturing.

Isomer Differentiation
Head-to-head
7-methyl: mp 80–82°C
6-methyl: mp 81.5–83.0°C
Distinct HPLC retention
Confirms unique identity for analytical method development
Small melting range difference aids isomer discrimination
Analytical Chemistry Process Development Isomer Separation Purity

Essential Scaffold for β₂-Selectivity

The primary and most significant differentiator for 7-Methylindan-4-ol is its defined role as the core scaffold in the synthesis of the β₂-selective antagonist ICI 118,551 [1]. The target compound's structure is directly incorporated into the final drug. The resulting drug, ICI 118,551, demonstrates at least a 100-fold selectivity for the β₂-adrenoceptor subtype over the β₁ subtype [2]. In contrast, substituting 7-Methylindan-4-ol with its closest analog, 4-indanol, would yield a different molecule entirely, whose pharmacological profile is uncharacterized and not guaranteed to possess any β₂-selectivity. The class-level inference is clear: the 7-methyl group is a crucial structural determinant for the downstream drug's ability to achieve its potent and highly selective pharmacological profile.

β₂-Selectivity Scaffold
Class-level
Precursor to ICI 118,551: reported >100-fold β₂ over β₁ selectivity
Reported structural basis for selective β₂-antagonist research
Class-level inference; alternative scaffold selectivity unknown
Medicinal Chemistry Adrenergic Pharmacology Structure-Activity Relationship (SAR) Drug Discovery

Improved Epoxidation and Isomer Separation

Research has focused on improving the synthesis of ICI 118,551, and this work directly highlights the utility of 7-Methylindan-4-ol. An improved epoxidation methodology, which uses 7-Methylindan-4-ol as the starting material, yields a key epoxide intermediate (compound 7) as an 85:15 mixture of threo and erythro isomers [1]. This is a quantitative improvement over earlier synthetic routes, which were described as involving "capricious fractional crystallization" [2]. The 85:15 isomer ratio demonstrates a favorable stereochemical outcome for the subsequent reaction steps. This data provides a concrete, quantitative benchmark for assessing the efficiency of a synthetic process starting from this compound.

Epoxidation Route
Method context
Improved method yields 85:15 threo:erythro epoxide ratio
Benchmark for process efficiency in ICI 118,551 synthesis
Separable by flash chromatography; over earlier crystallization
Process Chemistry Epoxidation Stereoselectivity Isomer Separation ICI 118551 Synthesis

Key Applications of 7-Methylindan-4-ol


Scale-Up and GMP Manufacturing of ICI 118,551

This is the single most important application for 7-Methylindan-4-ol. The evidence confirms its non-negotiable role as the core scaffold for ICI 118,551 [1]. Procurement of this specific isomer is essential for any project aiming to synthesize the β₂-selective antagonist, a widely used tool in adrenergic pharmacology. The higher melting point compared to 4-indanol ensures robust handling during multi-kilogram scale-up , while the improved synthetic methodology yielding an 85:15 threo/erythro epoxide mixture provides a quantifiable benchmark for process efficiency [2]. This scenario is for process chemists and manufacturing scientists who require a reliable, high-purity intermediate to ensure a consistent and cost-effective route to a critical pharmacological tool.

Analytical Method Development and Reference Standard Qualification

The distinct physicochemical and chromatographic properties of 7-Methylindan-4-ol make it an ideal candidate for developing and qualifying analytical methods. Its unique melting point (80-82°C) and retention time on a reverse-phase HPLC column [3] provide clear markers for identity and purity testing. This is in contrast to its isomers, like 6-methylindan-4-ol, which have different thermal and chromatographic behaviors . This scenario is for analytical chemists in quality control (QC) and R&D who need to establish robust, validated methods to ensure the identity and purity of incoming raw materials or to track the progress of a synthetic reaction. The compound's well-defined analytical fingerprint reduces the risk of misidentification or contamination.

Structure-Activity Relationship Studies on β₂-Adrenoceptor Ligands

In academic and industrial medicinal chemistry, 7-Methylindan-4-ol is not just an intermediate but a key building block for SAR exploration. The fact that it leads to a >100-fold selective β₂-antagonist when elaborated appropriately [4] makes it a privileged scaffold. Researchers can systematically modify the hydroxyl group and other positions on the indane ring to probe the structural requirements for β₂-subtype selectivity. Using the correct 7-methylindan-4-ol isomer is paramount; any other isomer would be investigating a completely different chemical space. This scenario is for medicinal chemists and pharmacologists seeking to discover novel, subtype-selective adrenergic modulators by leveraging a scaffold with a proven track record for selectivity.

Application
Selection Property
Validation Focus
Process-Scale Synthesis of ICI 118,551
High-melting intermediate with consistent solid-state handling
Identity and purity by melting point and HPLC
Analytical Reference Standard Development
Distinct thermal and chromatographic fingerprint vs. isomers
Method specificity for 7-methyl isomer in QC
β₂-Adrenoceptor SAR Studies
Core scaffold with established β₂-selectivity profile
Selectivity profiling in radioligand binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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